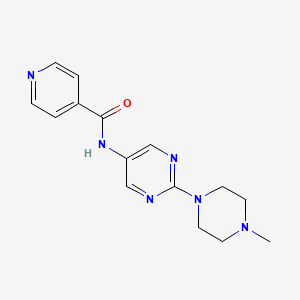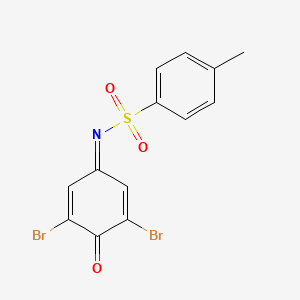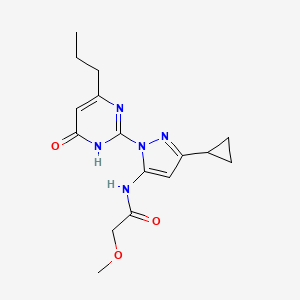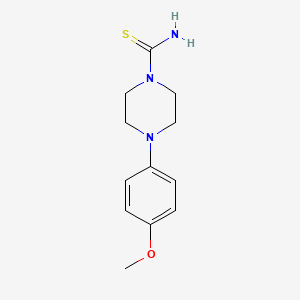
4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H18N2O3S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Compounds structurally related to "4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide" have been synthesized through various methods, including microwave-assisted synthesis, which offers a rapid, efficient, and environmentally friendly approach to generating a variety of derivatives. These methods often result in compounds with significant antimicrobial properties. For example, Raval, Naik, and Desai (2012) demonstrated a convenient, rapid microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[B][1,4]thiazepine-3-carboxamide derivatives, highlighting the efficiency and enhanced reaction rates afforded by microwave techniques (Raval, Naik, & Desai, 2012).
Antimicrobial Activity
The antimicrobial activity of related compounds has been a significant area of interest, with various studies reporting on the synthesis and microbial activity of novel derivatives. Mostafa, El-Salam, and Alothman (2013) investigated 2-oxo-2H-chromene-3-carbohydrazide derivatives for their potential antimicrobial effects, finding that some derivatives showed promising antibacterial and antifungal activities against a range of microbial strains (Mostafa, El-Salam, & Alothman, 2013).
Potential Biological Interactions
Innovative compounds synthesized from chromene derivatives have been evaluated for various biological properties, including their potential as adenosine receptor ligands, indicating a broader scope of pharmacological applications. Cagide, Borges, Gomes, and Low (2015) synthesized a series of chromone–thiazole hybrids as potential ligands for human adenosine receptors, highlighting the versatile biological activities these compounds can exhibit (Cagide, Borges, Gomes, & Low, 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide' involves the synthesis of the thiazole and chromene moieties separately, followed by their coupling to form the final compound.", "Starting Materials": [ "2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole", "4-hydroxy-3-methoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "ethyl chloroformate", "sodium hydride", "4-hydroxycoumarin", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole", "Starting material: 5,6,7,8-tetrahydronaphthalene", "1. Oxidation of 5,6,7,8-tetrahydronaphthalene to 5,6,7,8-tetrahydronaphthalene-1,2-diol using sodium hydride and ammonium acetate", "2. Cyclization of 5,6,7,8-tetrahydronaphthalene-1,2-diol with ethyl acetoacetate and ethyl chloroformate to form 2-(2-oxoethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole", "3. Reduction of 2-(2-oxoethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole with sodium borohydride to form 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole", "Step 2: Synthesis of 4-hydroxycoumarin", "Starting material: 4-hydroxy-3-methoxybenzaldehyde", "1. Condensation of 4-hydroxy-3-methoxybenzaldehyde with acetic anhydride and ammonium acetate to form 4-acetoxy-3-methoxybenzaldehyde", "2. Cyclization of 4-acetoxy-3-methoxybenzaldehyde with sodium ethoxide to form 4-hydroxycoumarin", "Step 3: Coupling of 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole and 4-hydroxycoumarin", "1. Activation of 4-hydroxycoumarin with triethylamine and ethyl chloroformate to form 4-chloro-3-coumarinyl ethanoate", "2. Coupling of 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole with 4-chloro-3-coumarinyl ethanoate in the presence of N,N-dimethylformamide and dichloromethane to form the final compound '4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide'", "3. Purification of the final compound using ethanol" ] } | |
Número CAS |
684233-18-9 |
Nombre del producto |
4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide |
Fórmula molecular |
C23H18N2O3S |
Peso molecular |
402.47 |
Nombre IUPAC |
4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]chromene-3-carboxamide |
InChI |
InChI=1S/C23H18N2O3S/c26-21-17-7-3-4-8-20(17)28-12-18(21)22(27)25-23-24-19(13-29-23)16-10-9-14-5-1-2-6-15(14)11-16/h3-4,7-13H,1-2,5-6H2,(H,24,25,27) |
Clave InChI |
XKMWOQXXYFIDHZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=COC5=CC=CC=C5C4=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethyl]benzoic acid](/img/structure/B2920493.png)
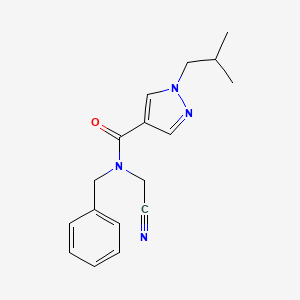
![2-Chloro-N-[1-(1-methyl-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2920496.png)
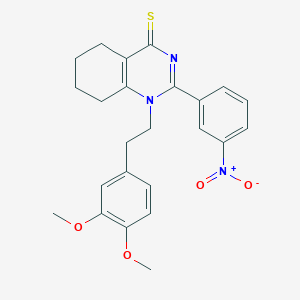
![6-(4-Fluorophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2920500.png)
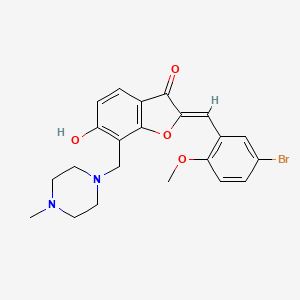
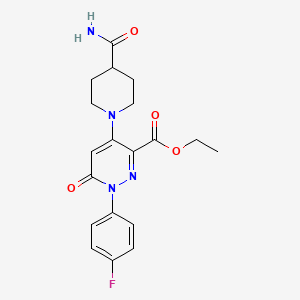
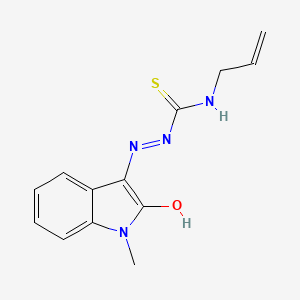
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2920506.png)
